1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-10-3-4-11(9-12(10)13)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPEAVUYXCWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
Setup :
In a dry reaction vessel under inert atmosphere (argon or nitrogen), dissolve 4-methylpiperazine and triethylamine in dichloromethane. The solution is cooled in an ice bath to control exothermicity.Addition of Sulfonyl Chloride :
3-Bromo-4-methylbenzenesulfonyl chloride is added dropwise to the stirred amine/base solution, maintaining the temperature close to 0–5 °C initially.Reaction Progress :
After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 3–6 hours) to ensure full conversion.Workup :
The reaction mixture is washed with water to remove inorganic salts and excess base. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.Purification :
The crude product is purified by recrystallization or column chromatography (silica gel, eluent such as ethyl acetate/hexane mixtures) to yield pure 1-((3-bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-Methylpiperazine + Triethylamine in CH2Cl2, 0 °C | Formation of amine/base solution |
| 2 | Addition of 3-bromo-4-methylbenzenesulfonyl chloride dropwise | Nucleophilic substitution to sulfonamide |
| 3 | Stirring at room temperature 3–6 h | Completion of reaction |
| 4 | Aqueous workup, drying, concentration | Crude product |
| 5 | Purification by recrystallization or chromatography | Pure sulfonylpiperazine |
Alternative Preparation Routes and Catalytic Methods
Some related compounds such as 1-(3-bromophenyl)-4-methylpiperazine have been synthesized via palladium-catalyzed cross-coupling reactions using palladium complexes (e.g., Pd2(dba)3), BINAP ligand, and bases like sodium tert-butoxide in toluene at elevated temperatures (60–100 °C). However, these methods are more suited for C–N bond formation on aryl bromides rather than sulfonylation.
For sulfonylation, the direct reaction of sulfonyl chlorides with amines remains the most straightforward and widely used method.
Yield and Purity Data
| Parameter | Data |
|---|---|
| Typical Yield | 70–85% (depending on scale and purification) |
| Purity (NMR, LCMS) | >95% after purification |
| Physical State | White to pale yellow solid |
| Characterization | Confirmed by NMR, LCMS, and melting point |
Notes on Reaction Optimization
Temperature Control : Initial low temperature prevents side reactions and decomposition of sulfonyl chloride.
Base Selection : Triethylamine is preferred for its solubility and ability to neutralize HCl without nucleophilic interference.
Solvent Choice : Dichloromethane is favored for its inertness and ease of removal; alternatives include chloroform or ethyl acetate.
Purification : Column chromatography is often required for laboratory-scale synthesis to achieve high purity; recrystallization may be sufficient for larger scale.
Research Findings and Applications
The compound serves as an intermediate in medicinal chemistry for synthesizing derivatives with potential biological activity, including anticancer and CNS-targeting agents.
Structural analogs prepared via similar sulfonylation methods have been studied for enzyme inhibition and receptor binding, highlighting the importance of precise synthetic control to obtain pure, well-defined compounds.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₇BrN₂O₂S
- Molecular Weight : 333.24 g/mol
- Structure : The compound features a piperazine ring substituted with a sulfonyl group and a brominated aromatic moiety, which contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
-
Anticancer Research :
- The sulfonamide group in this compound enhances its potential as an anticancer agent. Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. Studies have shown that modifications of piperazine derivatives can lead to increased cytotoxicity against various cancer cell lines .
- Antimicrobial Activity :
- Central Nervous System (CNS) Disorders :
Chemical Probes in Biological Studies
- Target Identification :
- In Vivo Studies :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | CNS Activity | Indicated potential anxiolytic effects in rodent models, suggesting further exploration for therapeutic use. |
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The bromine atom and piperazine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
- Substituent Position : The 3-bromo-4-methylphenyl group in the target compound confers unique steric hindrance and electron-withdrawing effects compared to analogs with substituents at the 4-position (e.g., 4-bromo in ). This positional isomerism may alter binding affinity in enzyme interactions.
- Heterocyclic Additions: Sildenafil citrate and UNC2025 incorporate extended heterocyclic systems (pyrazolo-pyrimidine, pyrrolo-pyrimidine), enhancing their specificity for enzymes like PDE5 or kinases.
- Solubility : The ethoxy group in sildenafil improves aqueous solubility, whereas the 3-bromo-4-methylphenyl group in the target compound may reduce solubility due to hydrophobicity .
Biological Activity
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine is a sulfonamide compound that exhibits significant biological activity, particularly in the modulation of enzyme functions and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a piperazine ring, which is substituted with a brominated aromatic moiety. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:
- Enzyme Interaction : The sulfonyl group forms strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential as a therapeutic agent targeting various diseases.
- Binding Affinity : The presence of the bromine atom enhances the compound's binding affinity and specificity towards its targets, making it a potent candidate for further drug development.
Biological Activity
Research has demonstrated several aspects of the biological activity of this compound:
- Antimicrobial Activity : Studies have shown that related sulfonamide compounds exhibit antibacterial and antifungal properties. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity against various pathogens .
- Antitumor Potential : Compounds with similar piperazine structures have been evaluated for their antitumor effects. The modulation of enzyme activities involved in cell proliferation and apoptosis suggests that this compound may also possess anticancer properties .
- Neuropharmacological Effects : Some piperazine derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neuropsychiatric disorders. The specific effects of this compound on dopamine receptors or other neurotransmitter systems require further investigation .
Case Studies and Research Findings
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine?
Methodological Answer:
The synthesis typically involves sulfonylation of 4-methylpiperazine with 3-bromo-4-methylbenzenesulfonyl chloride. Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and solubility properties.
- Base Utilization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts, with molar ratios of 1:1.2 (piperazine:base) .
- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields high-purity products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
